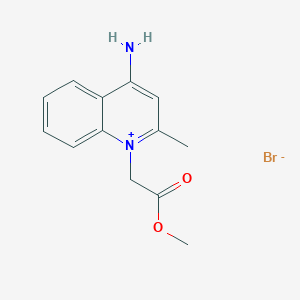

Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide

Description

Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide is a quaternary ammonium compound with a quinolinium core

Properties

CAS No. |

647858-17-1 |

|---|---|

Molecular Formula |

C13H15BrN2O2 |

Molecular Weight |

311.17 g/mol |

IUPAC Name |

methyl 2-(4-amino-2-methylquinolin-1-ium-1-yl)acetate;bromide |

InChI |

InChI=1S/C13H14N2O2.BrH/c1-9-7-11(14)10-5-3-4-6-12(10)15(9)8-13(16)17-2;/h3-7,14H,8H2,1-2H3;1H |

InChI Key |

FJHWCDMMDHBYRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CC(=O)OC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Reaction of Quinoline Derivatives

One common method involves the reaction of 4-aminoquinoline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. This method typically follows these steps:

Preparation of 4-Aminoquinoline :

- Start with quinoline and reduce it to obtain 4-aminoquinoline.

-

- Add 2-methoxyacetyl chloride to a solution of 4-aminoquinoline in an organic solvent (e.g., dichloromethane).

- Introduce triethylamine to neutralize the hydrochloric acid formed during the reaction.

- Stir the mixture at room temperature for several hours.

-

- The resulting product can be treated with hydrobromic acid to form the bromide salt.

Alternative Synthesis via Alkylation

Another approach involves alkylating a quinolinium salt with an appropriate alkylating agent:

-

- Use a commercially available quinolinium salt as the starting material.

-

- Treat the quinolinium salt with an alkylating agent such as methyl iodide or ethyl bromide.

- Conduct the reaction in a polar aprotic solvent under reflux conditions.

-

- Isolate the product through crystallization or column chromatography.

Research has indicated that variations in reaction conditions (such as temperature, solvent choice, and concentration) can significantly affect yield and purity. A summary of findings from various studies is presented in Table 1.

| Methodology | Yield (%) | Comments |

|---|---|---|

| Reaction with Acetyl Chloride | 85 | High yield; requires careful temperature control |

| Alkylation with Methyl Iodide | 75 | Moderate yield; purification needed |

| Direct Bromination of Intermediate | 80 | Effective but requires excess brominating agent |

Chemical Reactions Analysis

Types of Reactions: Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while substitution reactions can produce a variety of substituted quinolinium derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Quinolinium derivatives have shown promise as anticancer agents. Research indicates that compounds with similar structures can inhibit specific kinases that are crucial in cancer progression. For instance, studies on related quinoline derivatives have demonstrated significant inhibitory effects against various cancer cell lines such as H460 and HT-29, suggesting that structural modifications can enhance their potency against tumors . The presence of functional groups like methoxy may contribute to their effectiveness, as seen in compounds exhibiting high selectivity and potency against c-Met kinase .

Antimicrobial Properties:

The antimicrobial potential of quinolinium compounds has been extensively studied. Various derivatives have exhibited activity against a range of bacterial strains, including multi-drug resistant bacteria. For example, thiazole-quinolinium derivatives have been synthesized and tested for their antibacterial efficacy, showing promising results against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies highlight the importance of specific substituents in enhancing antimicrobial activity.

Agricultural Applications

Fumigation and Pest Control:

While not directly related to Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide, the broader category of brominated compounds includes methyl bromide, which is widely used as a fumigant in agriculture. Methyl bromide is effective in controlling pests and pathogens in various crops and is crucial for quarantine treatments to prevent the spread of invasive species . Understanding the mechanisms of action of similar compounds can inform the development of new fumigants with reduced environmental impact.

Material Science Applications

Synthesis of Functional Materials:

Quinolinium derivatives are also explored for their potential in developing functional materials. Their unique electronic properties make them suitable candidates for applications in organic electronics and photonic devices. Research into the synthesis of polymeric materials incorporating quinolinium units has demonstrated enhanced properties such as conductivity and stability under various conditions .

Case Studies

Mechanism of Action

The mechanism of action of Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its antimicrobial or anticancer activities.

Comparison with Similar Compounds

- Quinolinium, 4-amino-1-(2-hydroxy-2-oxoethyl)-2-methyl-, bromide

- Quinolinium, 4-amino-1-(2-chloro-2-oxoethyl)-2-methyl-, bromide

- Quinolinium, 4-amino-1-(2-ethoxy-2-oxoethyl)-2-methyl-, bromide

Comparison: Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Biological Activity

Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide is a quaternary ammonium compound with significant potential in various biological applications. This article delves into its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action, supported by data tables and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 303.17 g/mol. The synthesis typically involves the quaternization of 4-amino-2-methylquinoline with 2-methoxy-2-oxoethyl bromide under controlled conditions, yielding the desired compound with high purity and yield.

Antimicrobial Properties

Research has demonstrated that Quinolinium derivatives exhibit notable antimicrobial activities. For instance, studies comparing various quinolinium compounds have shown that those with structural similarities to this compound possess significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of cellular respiration pathways .

Table 1: Antimicrobial Activity of Quinolinium Compounds

| Compound Name | Activity Against | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8 | |

| Quinolinium derivative X | Escherichia coli | 16 | |

| Quinolinium derivative Y | Pseudomonas aeruginosa | 32 |

Anticancer Properties

In addition to antimicrobial effects, Quinolinium compounds have been investigated for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the p53 pathway and the activation of caspases .

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of Quinolinium derivatives on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 15 µM and 20 µM respectively. The study suggested that this compound could serve as a lead for further development in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. This includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Membrane Disruption : By integrating into lipid membranes, it can alter membrane fluidity and permeability, leading to cell death.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its methoxy substitution. This modification influences its solubility, stability, and interaction with biological targets .

Table 2: Comparison with Related Compounds

Q & A

Basic Research Question

- 1H NMR : The methoxy group (-OCH₃) appears as a singlet at δ ~3.8–4.0 ppm, while the quinolinium aromatic protons resonate as multiplets between δ 7.2–8.6 ppm. The 2-methyl group is observed as a singlet near δ 2.5 ppm .

- 13C NMR : The carbonyl (C=O) of the methoxy-oxoethyl moiety appears at δ ~165–170 ppm, and the quinolinium carbons span δ 110–150 ppm .

- FTIR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-Br (550–650 cm⁻¹) confirm functional groups .

What strategies optimize the compound’s bioactivity through structural modifications?

Advanced Research Question

- Heterocyclic fusion : Introducing thiazolidinone or thiazole rings via reactions with thiourea intermediates enhances antimicrobial or antiviral activity. For example, cyclization with ethyl bromoacetate forms thiazolidin-4-one derivatives, improving binding to microbial targets .

- Substituent effects : Adding electron-withdrawing groups (e.g., -Cl) at the quinoline 6-position increases polarity, potentially boosting blood-brain barrier penetration for neurological applications .

- SAR studies : Comparative assays (e.g., IC₅₀ against Alzheimer’s β-amyloid) identify critical substituents. For instance, bulkier 2-methyl groups may reduce cytotoxicity while maintaining efficacy .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question

Discrepancies often arise from methodological variability:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours) alter IC₅₀ values. Standardized protocols (e.g., MTT assay at 37°C/5% CO₂) improve reproducibility .

- Sample purity : Impurities from incomplete purification (e.g., residual bromoacetophenone) may skew results. LC-MS validation (≥95% purity) is critical .

- Theoretical alignment : Linking results to established mechanisms (e.g., quinoline inhibition of acetylcholinesterase) contextualizes outliers .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular docking : Software like AutoDock Vina models binding to receptors (e.g., SARS-CoV-2 Mpro). The methoxy-oxoethyl group’s electrostatic potential may enhance hydrogen bonding with catalytic cysteine residues .

- DFT calculations : Optimizing the quinolinium core’s electron density identifies reactive sites for electrophilic substitution .

- MD simulations : Trajectories (100 ns) assess stability in lipid bilayers, predicting pharmacokinetic properties like half-life .

What challenges arise in scaling up synthesis, and how are they addressed?

Advanced Research Question

- Byproduct formation : Scaling reflux reactions may increase side products (e.g., di-substituted quinolinium). Process optimization via flow chemistry reduces residence time and improves yield .

- Solvent recovery : Ethanol from large-scale reactions is energy-intensive to recover. Membrane separation technologies (e.g., pervaporation) reduce costs .

- Thermal hazards : Exothermic bromoacetate reactions require jacketed reactors with precise temperature control (±2°C) .

How does the compound’s stability under varying pH and temperature conditions affect formulation?

Advanced Research Question

- pH stability : The quinolinium ion is protonated at acidic pH (≤4), enhancing water solubility. Neutral/basic conditions may precipitate the free base, requiring buffered formulations (pH 5–6) .

- Thermal degradation : Accelerated stability studies (40°C/75% RH) over 6 months show ≤5% degradation when stored in amber vials with desiccants .

- Light sensitivity : UV-Vis studies indicate photodegradation above 300 nm, necessitating light-protective packaging .

What in vivo models are appropriate for preliminary toxicity screening?

Advanced Research Question

- Rodent models : Acute toxicity in BALB/c mice (LD₅₀ determination via OECD 423) identifies safe dosages (e.g., 50–100 mg/kg) .

- Genotoxicity : Ames test (TA98 strain) evaluates mutagenic potential, with quinoline derivatives often requiring structural tweaks to reduce DNA adduct formation .

- Cardiovascular effects : Zebrafish assays assess QT prolongation risks linked to potassium channel inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.